2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid
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Overview
Description
2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,5-dimethylthiophene with a suitable benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Scientific Research Applications
2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Medicine: Due to its structural similarity to other biologically active thiophene derivatives, it is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets in biological systems. The sulfur atom in the thiophene ring can form interactions with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid can be compared with other thiophene derivatives such as:
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: This compound has a furan ring instead of a thiophene ring, which can lead to different chemical and biological properties.
3-Acetyl-2,5-dimethylthiophene: This compound has an acetyl group attached to the thiophene ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
62688-08-8 |
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Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylthiophen-3-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H14O2S2/c1-9-7-13(10(2)18-9)17-8-11-5-3-4-6-12(11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
PRCYKYUCDSQTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)SCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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